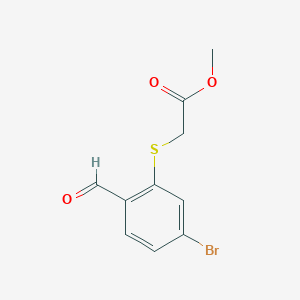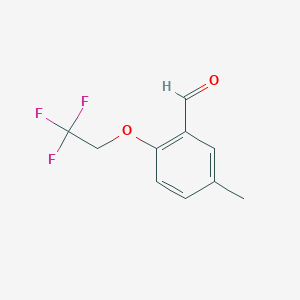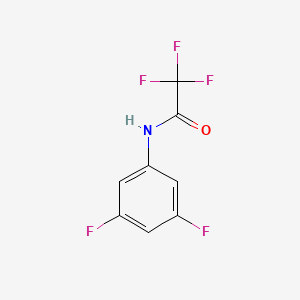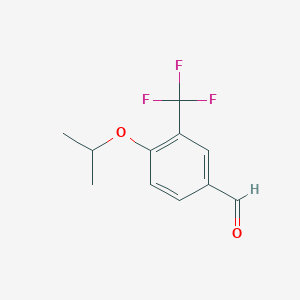
Methyl 2-((5-bromo-2-formylphenyl)thio)acetate
Descripción general
Descripción
Methyl 2-((5-bromo-2-formylphenyl)thio)acetate is a chemical compound with the CAS Number: 1341391-39-6 . It has a molecular weight of 289.15 and its IUPAC name is methyl [(5-bromo-2-formylphenyl)sulfanyl]acetate .
Molecular Structure Analysis
The molecular formula of Methyl 2-((5-bromo-2-formylphenyl)thio)acetate is C10H9BrO3S . The InChI Code is 1S/C10H9BrO3S/c1-14-10(13)6-15-9-4-8(11)3-2-7(9)5-12/h2-5H,6H2,1H3 .Physical And Chemical Properties Analysis
Methyl 2-((5-bromo-2-formylphenyl)thio)acetate is stored in refrigerated conditions .Aplicaciones Científicas De Investigación
Chemical Synthesis and Organic Experimentation
- Methyl 2-((5-bromo-2-formylphenyl)thio)acetate and related compounds are used in organic synthesis, demonstrating their utility in laboratory experiments and educational settings. For instance, Min (2015) illustrates the use of a related compound, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, synthesized from 2-bromothiophene through a Grignard reaction, highlighting its application in undergraduate organic chemistry courses to enhance student participation in scientific research and experimentation skills (Min, 2015).
Biochemical Studies and Enzyme Inhibition
- Research on similar chemical structures has been conducted to investigate their potential biochemical applications, particularly in enzyme inhibition. For example, Mohsen et al. (2014) synthesized various tetrazole derivatives, including those similar to Methyl 2-((5-bromo-2-formylphenyl)thio)acetate, to study their anticholinesterase activities, indicating the potential of these compounds in biochemical research (Mohsen et al., 2014).
Application in Polymerization Processes
- Compounds related to Methyl 2-((5-bromo-2-formylphenyl)thio)acetate have been utilized in polymer science. For instance, Mayadunne et al. (2002) describe the synthesis of multi-thiocarbonyl thio compounds, which are relevant in reversible addition fragmentation chain-transfer (RAFT) polymerization for the production of star polymers (Mayadunne et al., 2002).
Medicinal Chemistry and Antitumor Activity
- In the field of medicinal chemistry, derivatives of Methyl 2-((5-bromo-2-formylphenyl)thio)acetate have been explored for their antitumor properties. Al-Obaid et al. (1996) investigated 2-thiohydantoin derivatives with substituents like 5-bromo-2-thienylmethylene for their antitumor activity, indicating the relevance of such compounds in the development of new antitumor agents (Al-Obaid et al., 1996).
Propiedades
IUPAC Name |
methyl 2-(5-bromo-2-formylphenyl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3S/c1-14-10(13)6-15-9-4-8(11)3-2-7(9)5-12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVSTFAUSXIUNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=CC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((5-bromo-2-formylphenyl)thio)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1401096.png)
amine](/img/structure/B1401097.png)
amine](/img/structure/B1401098.png)


![[3-Bromo-4-(hexyloxy)phenyl]methanamine](/img/structure/B1401104.png)
![{[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1401105.png)
![3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1401106.png)
![1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1401107.png)
![(1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1401112.png)



